molecular formula C20H20FN5O2S B2966520 N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1787917-43-4

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No. B2966520
CAS RN: 1787917-43-4
M. Wt: 413.47
InChI Key: LTMDXAVHDIHTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C20H20FN5O2S and its molecular weight is 413.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized, with applications in the development of insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. These compounds, synthesized from precursors like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, demonstrate the potential of heterocyclic chemistry in addressing agricultural challenges (Fadda et al., 2017).

Anticancer Activity

Modification of compounds similar to the one has shown remarkable anticancer effects. For instance, replacing the acetamide group in certain PI3K inhibitors with alkylurea moiety has resulted in compounds with potent antiproliferative activities against various human cancer cell lines, along with reduced toxicity. This highlights the role of structural modification in enhancing the therapeutic potential of chemical compounds (Wang et al., 2015).

Synthesis of Novel Thiophene, Pyrimidine, and Coumarin Derivatives

The synthesis of novel thiophene, pyrimidine, and coumarin derivatives from precursors like 2-cyano-N-(thiazol-2-yl) acetamide showcases the versatility of heterocyclic chemistry in creating compounds with potential antitumor activity. Some of these compounds have shown promising inhibitory effects on different cancer cell lines, illustrating the importance of chemical synthesis in drug discovery (Albratty et al., 2017).

Antitumor Evaluation of Heterocyclic Compounds

The synthesis of polyfunctionally substituted heterocyclic compounds derived from specific acetamides has led to a variety of derivatives with significant antitumor activities. The evaluation of these compounds against human cancer cell lines such as MCF-7, NCI-H460, and SF-268 demonstrates the potential of heterocyclic compounds in oncology research (Shams et al., 2010).

Antimicrobial Screening

The synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives and their subsequent antimicrobial screening reveal the potential of triazole compounds in combating microbial infections. This research underscores the importance of structural diversity in discovering new antimicrobial agents (MahyavanshiJyotindra et al., 2011).

properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2S/c21-15-3-7-17(8-4-15)29-13-18(27)23-10-11-25-20(28)26(16-5-6-16)19(24-25)14-2-1-9-22-12-14/h1-4,7-9,12,16H,5-6,10-11,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMDXAVHDIHTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)CSC3=CC=C(C=C3)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.